4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS 1087743-89-2) is a highly specific, substituted o-phenylenediamine salt that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by a benzene ring bearing a chlorine atom at the 4-position and a methyl group at the 3-position, this precise substitution pattern is essential for the regioselective synthesis of 5-chloro-4-methyl-benzimidazole derivatives[1]. Unlike its free base counterpart, the hydrochloride salt form provides significantly enhanced solubility in polar protic solvents and superior resistance to the air oxidation that typically degrades 1,2-diamines . Commercially, it is most recognized as the indispensable precursor for Daridorexant, a dual orexin receptor antagonist (DORA), making it a high-priority procurement item for pharmaceutical manufacturing and targeted drug discovery[2].
Attempting to substitute 4-chloro-3-methylbenzene-1,2-diamine hydrochloride with generic o-phenylenediamine (OPDA) or 4-chlorobenzene-1,2-diamine results in immediate failure for targeted pharmaceutical applications. The downstream active pharmaceutical ingredients (APIs), such as Daridorexant, strictly require the 5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl core to achieve sub-nanomolar binding affinity at OX1 and OX2 receptors; missing either the steric bulk of the methyl group or the electronic profile of the chloro group abolishes target efficacy [1]. Furthermore, substituting the hydrochloride salt (CAS 1087743-89-2) with the free base form (CAS 673487-36-0) introduces severe processability issues. The free base is highly susceptible to rapid oxidative darkening and polymeric degradation during storage and handling, whereas the hydrochloride salt maintains structural integrity and prevents yield-killing impurities during the critical HATU-mediated amide coupling steps .
1,2-diamines are notoriously unstable in ambient air, rapidly forming dark polymeric impurities. The hydrochloride salt form of 4-chloro-3-methylbenzene-1,2-diamine exhibits excellent solid-state stability, resisting photodegradation and oxidative deterioration when stored in a dark place under an inert atmosphere at room temperature . In contrast, the free base form (CAS 673487-36-0) is highly prone to rapid oxidative darkening, significantly reducing its viable shelf life and requiring immediate use or rigorous sub-zero storage.
| Evidence Dimension | Thermal and oxidative stability |
| Target Compound Data | Stable under ambient inert conditions (dark, room temp) |
| Comparator Or Baseline | Free base (CAS 673487-36-0) (rapid oxidative darkening) |
| Quantified Difference | Salt form prevents baseline oxidative degradation, extending shelf life |
| Conditions | Solid-state storage under ambient conditions |
Procurement of the hydrochloride salt ensures batch-to-batch reproducibility and eliminates yield losses caused by precursor degradation during industrial storage.
In the synthesis of the dual orexin receptor antagonist Daridorexant, 4-chloro-3-methylbenzene-1,2-diamine is uniquely required to form the 5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl moiety. This specific substitution pattern allows the final API to achieve exceptional binding affinities of Ki = 0.47 nM for OX1R and Ki = 0.93 nM for OX2R[1]. Generic precursors like unsubstituted o-phenylenediamine fail to provide the necessary steric bulk (methyl) and electronic properties (chloro) required to fit the hydrophobic pocket of the orexin receptors, rendering the resulting analogs pharmacologically inactive.
| Evidence Dimension | Downstream receptor binding affinity (Ki) |
| Target Compound Data | Yields API with OX1R Ki = 0.47 nM and OX2R Ki = 0.93 nM |
| Comparator Or Baseline | Generic OPDA (yields inactive analogs lacking target affinity) |
| Quantified Difference | Sub-nanomolar target engagement vs. loss of efficacy |
| Conditions | In vitro human orexin receptor binding assays |
This exact compound is non-negotiable for manufacturers aiming to synthesize Daridorexant or structurally related high-affinity OX1/OX2 receptor antagonists.
During industrial scale-up, 4-chloro-3-methylbenzene-1,2-diamine hydrochloride is highly compatible with HATU-mediated amidation. When reacted with Boc-protected (S)-2-methylpyrrolidine-2-carboxylic acid in DMF, the addition of diisopropylethylamine (DIPEA) liberates the free base in situ, preventing premature oxidation and driving the formation of the linear amide precursor in near-quantitative crude yields [1]. Using a pre-neutralized free base alternative risks precursor degradation during handling, which directly depresses the yield of the subsequent acetic acid-catalyzed cyclization step.
| Evidence Dimension | Amide coupling efficiency |
| Target Compound Data | Near-quantitative crude yield of linear amide precursor |
| Comparator Or Baseline | Pre-neutralized free base (susceptible to handling degradation) |
| Quantified Difference | Maximized intermediate yield via in situ neutralization |
| Conditions | HATU/DIPEA mediated amidation in DMF |
Direct use of the hydrochloride salt streamlines the manufacturing process by eliminating a separate free-basing step, maximizing throughput and intermediate purity.
The primary industrial application for this compound is the commercial synthesis of Daridorexant (QUVIVIQ), an FDA-approved dual orexin receptor antagonist. The compound serves as the direct precursor for the drug's critical 5-chloro-4-methyl-benzimidazole pharmacophore, utilizing its specific substitution pattern to ensure sub-nanomolar receptor binding [1].
Due to its regioselective properties, this diamine is highly valuable in drug discovery for synthesizing novel substituted benzimidazoles, quinoxalines, and benzotriazoles. It allows researchers to systematically introduce a unique chloro-methyl steric and electronic profile into heterocyclic scaffolds to probe structure-activity relationships (SAR) [2].
In process chemistry, the hydrochloride salt form is specifically selected over the free base for large-scale operations. Its resistance to oxidative darkening and thermal degradation ensures that bulk inventories maintain high purity, preventing the introduction of polymeric impurities during multi-step syntheses.
Flammable